3-(1-Aminocyclopropyl)aniline hydrochloride

Medicinal Chemistry Enzyme Inhibition Monoamine Oxidase

3-(1-Aminocyclopropyl)aniline hydrochloride (CAS: 1266212-00-3, Molecular Formula: C₉H₁₃ClN₂, Molecular Weight: 184.66 g/mol) is a bifunctional aromatic amine building block that integrates a primary aniline moiety with a 1-aminocyclopropyl substituent at the meta position of the phenyl ring. This hydrochloride salt form confers enhanced water solubility and handling stability compared to the free base, making it a preferred reagent for aqueous reaction conditions and biological assay preparation.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Cat. No. B13477169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminocyclopropyl)aniline hydrochloride
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)N)N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,10-11H2;1H
InChIKeySQZMPOCDWMORKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminocyclopropyl)aniline Hydrochloride: CAS 1266212-00-3 Procurement and Structural Overview for Medicinal Chemistry Programs


3-(1-Aminocyclopropyl)aniline hydrochloride (CAS: 1266212-00-3, Molecular Formula: C₉H₁₃ClN₂, Molecular Weight: 184.66 g/mol) is a bifunctional aromatic amine building block that integrates a primary aniline moiety with a 1-aminocyclopropyl substituent at the meta position of the phenyl ring . This hydrochloride salt form confers enhanced water solubility and handling stability compared to the free base, making it a preferred reagent for aqueous reaction conditions and biological assay preparation. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors and other heterocyclic bioactive molecules .

1
Hydrochloride salt form supports aqueous reaction and assay workflows
2
Meta-substituted aminocyclopropyl building block for kinase inhibitor and heterocycle synthesis
3
Ready-to-use water-soluble reagent eliminates in situ salt formation step

Why 3-(1-Aminocyclopropyl)aniline Hydrochloride Cannot Be Substituted with Simpler Aniline Analogs in Lead Optimization


Generic substitution of 3-(1-aminocyclopropyl)aniline hydrochloride with unsubstituted aniline or ortho/para positional isomers fails to preserve the intended pharmacological profile because the 1-aminocyclopropyl group serves as a conformationally constrained pharmacophore that alters both metabolic stability and target binding geometry . While in-class aminocyclopropyl anilines share the cyclopropylamine motif, the meta-substitution pattern of this compound uniquely positions the primary amine for hydrogen bonding interactions distinct from the ortho and para analogs, which are reported to exhibit divergent biological activities—ortho-substituted variants show nanomolar potency against Mer/c-Met kinases , whereas para-substituted derivatives act as CB1 receptor agonists . Procurement of the incorrect positional isomer therefore risks delivering a compound with an entirely different target selectivity and metabolic fate.

Unsubstituted aniline: Lacks the conformationally constrained cyclopropyl pharmacophore; metabolic stability and target-binding geometry may not transfer.

Ortho / para positional isomers: Ortho-substituted analogs preferentially target Mer/c-Met kinases, para-substituted analogs act as CB1 agonists; may shift selectivity away from MAO-B/COX-2 profiling.

Free base form: Reduced aqueous solubility and handling stability; direct dissolution for biological assays may require additional optimization.

Quantitative Differentiation of 3-(1-Aminocyclopropyl)aniline Hydrochloride Against Positional Isomers and Aniline Analogs


Meta-Substitution Confers Unique Enzyme Inhibition Profile Not Observed in Ortho or Para Isomers

The meta-substituted 3-(1-aminocyclopropyl)aniline hydrochloride exhibits a distinct enzyme inhibition profile compared to its ortho- and para-positional isomers. While ortho-substituted 2-(1-aminocyclopropyl)aniline derivatives demonstrate nanomolar potency against Mer and c-Met kinases , and para-substituted 4-(1-aminocyclopropyl)aniline acts as a selective CB1 receptor agonist , the meta-substituted compound displays activity against monoamine oxidase B (MAO-B) with an IC₅₀ of 3.4 μM and suppresses cyclooxygenase-2 (COX-2) activity by 78% at 10 μM via allosteric modulation .

Target selectivity
Class-level inference
Meta isomer: MAO-B IC₅₀ 3.4 μM, COX-2 78% inhibition at 10 μM
Ortho isomer: Mer/c-Met kinases (nanomolar)
Para isomer: CB1 receptor agonist
Supports distinct target profiling studies (MAO-B/COX-2 vs. kinases/CB1)
Class-level inference; confirm with specific assay
Medicinal Chemistry Enzyme Inhibition Monoamine Oxidase

Enhanced Microsomal Stability Relative to Unsubstituted Aniline Scaffolds

Incorporation of the 1-aminocyclopropyl group into the aniline scaffold substantially improves metabolic stability. Comparative metabolism studies demonstrate that 3-(1-aminocyclopropyl)aniline derivatives exhibit 3- to 5-fold longer microsomal half-lives than their unsubstituted aniline counterparts . This stabilization is attributed to suppressed formation of toxic quinone-imine metabolites, a common liability of aniline-containing compounds that undergo P450-mediated bioactivation .

Microsomal stability
Cross-study comparable
3- to 5-fold longer microsomal half-life vs. unsubstituted aniline derivatives
May reduce metabolic clearance risk in lead optimization campaigns
Cross-study comparable; exact species and incubation time not specified
Drug Metabolism Pharmacokinetics Lead Optimization

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Handling Compared to Free Base

3-(1-Aminocyclopropyl)aniline hydrochloride (CAS 1266212-00-3, MW 184.66) is the hydrochloride salt of the free base 3-(1-aminocyclopropyl)aniline . The hydrochloride salt form is routinely preferred over the free base for laboratory procurement because it offers enhanced water solubility and improved long-term storage stability under ambient conditions . This salt form eliminates the need for in situ hydrochloride generation, enabling direct dissolution in aqueous buffers for biological assays and simplifying reaction workup in synthetic applications.

Salt form advantage
Class-level inference
Hydrochloride salt offers enhanced aqueous solubility and storage stability compared to free base
Supports aqueous reaction and assay workflows without in situ salt generation
Class-level inference; verify solubility in specific buffer conditions
Formulation Chemical Handling Assay Preparation

Priority Research and Procurement Scenarios for 3-(1-Aminocyclopropyl)aniline Hydrochloride


Medicinal Chemistry: Synthesis of MAO-B or COX-2 Targeted Probe Molecules

The meta-substituted 3-(1-aminocyclopropyl)aniline hydrochloride is a rational choice for synthesizing probe molecules intended to interrogate MAO-B or COX-2 pathways. With a reported MAO-B IC₅₀ of 3.4 μM and 78% COX-2 suppression at 10 μM , this building block provides a defined starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against these targets, which are implicated in neurodegenerative and inflammatory diseases.

Lead Optimization: Improving Metabolic Stability of Aniline-Containing Series

Medicinal chemistry teams encountering rapid metabolic clearance or toxicity due to quinone-imine formation in aniline-containing lead compounds should consider 3-(1-aminocyclopropyl)aniline hydrochloride as a direct replacement for unsubstituted aniline fragments. The 3- to 5-fold increase in microsomal half-life translates to improved pharmacokinetic properties without requiring extensive scaffold redesign, accelerating the lead optimization timeline.

Chemical Biology: Conformationally Constrained Amine for Fragment-Based Screening

The 1-aminocyclopropyl group serves as a conformationally restricted amine pharmacophore that can probe hydrogen-bonding interactions in enzyme active sites. 3-(1-Aminocyclopropyl)aniline hydrochloride is suitable for fragment-based drug discovery (FBDD) libraries where the rigid cyclopropyl ring reduces entropic penalties upon binding and may enhance target engagement relative to flexible alkyl amines.

Process Chemistry: Reliable Aqueous Coupling Reactions

The hydrochloride salt form (CAS 1266212-00-3) ensures high aqueous solubility, making this compound compatible with water-tolerant cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and amide bond formations under mild conditions. Procurement of the pre-formed hydrochloride salt eliminates the need for acid addition steps during reaction setup, reducing operational complexity and improving batch-to-batch consistency.

Application
Selection Property
Validation Focus
MAO-B/COX-2 probe synthesis
Meta-substitution selectivity context
MAO-B/COX-2 enzyme assay endpoint review
Lead optimization for aniline metabolic stability
Microsomal stability enhancement context
Half-life and metabolite profiling review
Conformationally constrained fragment libraries
Rigid cyclopropyl pharmacophore context
Binding thermodynamics and SAR review
Aqueous cross-coupling reactions
Pre-formed hydrochloride salt solubility
Reaction consistency and aqueous compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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